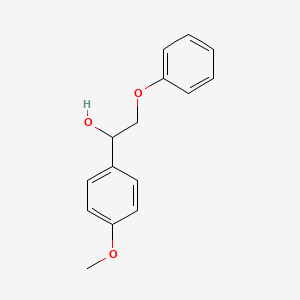

1-(4-Methoxyphenyl)-2-phenoxyethanol

Description

Structural Relevance to Lignin (B12514952) β-O-4 Linkages

The polymeric structure of lignin is formed through the radical coupling of three primary monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. These units are interconnected by a variety of carbon-carbon and ether linkages. The most abundant of these is the β-O-4 (β-aryl ether) linkage, which can account for up to 65% of the bonds in certain types of lignin. frontiersin.orgnih.govd-nb.info The selective cleavage of this ether bond is a primary goal in most lignin depolymerization strategies.

The compound 1-(4-Methoxyphenyl)-2-phenoxyethanol is structurally designed to mimic this crucial β-O-4 motif. Its key features directly correspond to those of an internal, non-phenolic β-O-4 linkage within the lignin polymer nih.gov:

Two Aromatic Rings: It contains a 4-methoxyphenyl group and a phenoxy group, representing the interconnected aromatic units in lignin.

An Ether Bond: The central feature is the C-O-C ether bond connecting the phenoxy group to the second carbon (the β-carbon) of the ethanol (B145695) side chain. This is the eponymous β-O-4 linkage.

A Hydroxyl Group: The hydroxyl group on the α-carbon is also a characteristic feature of the native lignin structure.

By isolating this single, representative linkage in a well-defined molecule, researchers can study its reactivity without the complexities and side reactions inherent to the native lignin polymer. nih.gov

Table 1: Structural Comparison of Native β-O-4 Linkage and Model Compound

| Feature | Generalized Native β-O-4 Linkage | This compound |

|---|---|---|

| A-Ring (α-Carbon side) | Guaiacyl, Syringyl, or p-Hydroxyphenyl unit | 4-Methoxyphenyl unit |

| B-Ring (Ether-linked) | Guaiacyl, Syringyl, or p-Hydroxyphenyl unit | Phenyl unit (via phenoxy group) |

| Linkage Type | Aryl-Cα(OH)-Cβ-O-Aryl Ether | Aryl-Cα(OH)-Cβ-O-Aryl Ether |

| Represents | Most abundant internal linkage in lignin polymer | A simplified, non-phenolic β-O-4 unit |

Significance as a Lignin Model Compound in Biomass Valorization Research

The use of this compound and structurally similar compounds is pivotal for advancing lignin valorization technologies. The complexity of raw lignin makes it difficult to discern the efficacy of a specific catalytic process for cleaving a particular bond. uu.nl Model compounds provide a simplified and controlled environment to fundamentally understand reaction mechanisms, screen potential catalysts, and optimize reaction conditions for breaking the resilient β-O-4 bond. researchgate.netcnr.it

This compound is instrumental in the development of various depolymerization strategies, including:

Reductive Catalytic Fractionation (RCF): This "lignin-first" approach aims to cleave the β-O-4 bonds via hydrogenolysis while simultaneously extracting lignin from biomass, thereby preventing condensation reactions. nih.govuu.nl Studies using model compounds help identify efficient and selective heterogeneous catalysts (often based on Ni, Ru, Pd) for this process. nih.gov

Acidolysis: This method employs acid catalysts to hydrolyze the β-O-4 ether linkage. Research with model compounds has provided deep mechanistic insights, revealing the role of the acid as both a proton donor and acceptor and the importance of stabilizing reactive intermediates to prevent re-polymerization. rsc.org

Oxidative Cleavage: In this strategy, catalysts (e.g., based on vanadium or cobalt) and an oxidant are used to break C-O and C-C bonds. mdpi.comutwente.nl Model compounds allow for detailed product analysis, helping to elucidate complex reaction pathways and improve selectivity towards desired aromatic monomers like vanillin (B372448) or syringaldehyde. utwente.nl

The data gathered from such studies are crucial for designing scalable processes for converting raw biomass into valuable platform chemicals and biofuels.

Table 2: Representative Research Findings using β-O-4 Model Compounds

| Depolymerization Strategy | Model Compound Analogue | Catalytic System | Key Finding/Outcome |

|---|---|---|---|

| Oxidative Cleavage | 1-phenyl-2-phenoxyethanol | VO(acac)₂ / Acetic Acid / O₂ | Cleavage of both C-C and C-O bonds, producing phenol (B47542) (54%), benzoic acid (14%), and other products. utwente.nl |

| Acidolysis | 2-(2-methoxyphenoxy)-1-phenylethan-1-ol | H₂SO₄ in ethylene glycol/1,4-dioxane | Revealed the dual role of sulfuric acid in proton transfer and the mechanism for stabilizing intermediates as cyclic acetals. rsc.org |

| Hydrogenolysis | Industrial Lignin (rich in β-O-4) | Ru on Carbon Nanotubes (Ru/MWCNT) | Achieved ~74% disappearance of β-O-4 linkages, demonstrating high catalytic efficiency for bond cleavage. |

| Oxidative Cleavage | Organosolv Lignin | Co-salen complexes on Graphene Oxide (Co–GO) | Conversion to monomeric phenols, primarily vanillin, through cleavage of β-O-4 bonds and other modifications. utwente.nl |

Structure

3D Structure

Properties

Molecular Formula |

C15H16O3 |

|---|---|

Molecular Weight |

244.28 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)-2-phenoxyethanol |

InChI |

InChI=1S/C15H16O3/c1-17-13-9-7-12(8-10-13)15(16)11-18-14-5-3-2-4-6-14/h2-10,15-16H,11H2,1H3 |

InChI Key |

VYXGNCVDCDWXPK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(COC2=CC=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Methoxyphenyl 2 Phenoxyethanol

Chemical Synthesis Approaches

The principal route for the synthesis of 1-(4-methoxyphenyl)-2-phenoxyethanol involves the preparation of 1-(4-methoxyphenyl)-2-phenoxyethanone, which is then reduced to the target alcohol.

The key precursor, 1-(4-methoxyphenyl)-2-phenoxyethanone, is synthesized via a nucleophilic substitution reaction. This typically involves the reaction of 2-bromo-1-(4-methoxyphenyl)ethanone with phenol (B47542). In this reaction, the phenoxide ion, generated from phenol in the presence of a base, acts as a nucleophile and displaces the bromide ion from the alpha-carbon of the ketone.

One documented synthesis of 1-(4-methoxyphenyl)-2-phenoxyethanone reports a yield of 90% for this reaction rsc.org. The general reaction scheme is presented below:

Table 1: Synthesis of 1-(4-Methoxyphenyl)-2-phenoxyethanone

| Reactant 1 | Reactant 2 | Key Reagents | Product | Reported Yield |

|---|

Following the synthesis of the ketone precursor, the subsequent and final step is the reduction of the carbonyl group to a hydroxyl group to yield this compound. Common and effective methods for this transformation include the use of sodium borohydride (NaBH₄) or the Meerwein-Ponndorf-Verley (MPV) reduction.

Sodium Borohydride Reduction: Sodium borohydride is a mild and selective reducing agent that is widely used for the reduction of aldehydes and ketones masterorganicchemistry.com. The reaction is typically carried out in a protic solvent such as methanol or ethanol (B145695). The hydride from the borohydride attacks the electrophilic carbonyl carbon, and subsequent workup with a protic source protonates the resulting alkoxide to give the alcohol.

Meerwein-Ponndorf-Verley (MPV) Reduction: The MPV reduction is a highly chemoselective method for reducing aldehydes and ketones to alcohols using an aluminum alkoxide, commonly aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol minia.edu.egalfa-chemistry.comwikipedia.org. This reaction is reversible and is driven to completion by distilling the acetone formed from the oxidation of isopropanol organic-chemistry.org. The MPV reduction is particularly advantageous when other reducible functional groups are present in the molecule minia.edu.egalfa-chemistry.comwikipedia.org.

Optimizing the reaction conditions for the reduction step is crucial for maximizing the yield and purity of this compound.

For Sodium Borohydride Reduction: Several factors can be adjusted to optimize the reduction using sodium borohydride:

Solvent: The choice of solvent can influence the reaction rate. Protic solvents like ethanol and methanol are commonly used researchgate.net.

Temperature: The reaction is often performed at room temperature or cooled to 0°C to control the reaction rate and minimize side reactions researchgate.net.

Stoichiometry: While theoretically one mole of NaBH₄ can reduce four moles of a ketone, an excess of the reducing agent is often used to ensure complete conversion umn.edu.

pH: The stability of sodium borohydride is pH-dependent, with it being more stable under basic conditions. The workup step typically involves the addition of a dilute acid to quench the excess reagent and protonate the alkoxide blogspot.com.

Table 2: General Conditions for Sodium Borohydride Reduction of Ketones

| Parameter | Condition | Rationale |

|---|---|---|

| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild and selective for ketones. |

| Solvent | Methanol, Ethanol | Protic solvents that facilitate the reaction. |

| Temperature | 0°C to Room Temperature | Controls reaction rate and minimizes byproducts. |

| Workup | Dilute Acid (e.g., HCl) | Quenches excess NaBH₄ and protonates the product. |

For Meerwein-Ponndorf-Verley (MPV) Reduction: Optimization of the MPV reduction involves controlling the equilibrium of the reaction:

Catalyst: Aluminum isopropoxide is the classic catalyst, though other metal alkoxides can be used wikipedia.orgorganic-chemistry.org.

Sacrificial Alcohol: Isopropanol is the most common choice as it is inexpensive and the resulting acetone has a low boiling point, allowing for its removal by distillation to drive the reaction forward organic-chemistry.org.

Reaction Temperature: The reaction is typically run at the boiling point of the sacrificial alcohol to facilitate the removal of the oxidized byproduct.

Stereoselective Synthesis Considerations

The reduction of the prochiral ketone, 1-(4-methoxyphenyl)-2-phenoxyethanone, results in the formation of a chiral center at the carbon bearing the hydroxyl group. Therefore, without the use of chiral reagents or catalysts, a racemic mixture of the (R) and (S) enantiomers of this compound will be produced. Achieving an excess of one enantiomer requires a stereoselective synthesis approach.

Several strategies can be employed for the stereoselective reduction of prochiral ketones:

Chiral Reducing Agents: The use of stoichiometric chiral borane reagents, such as those derived from α-pinene (e.g., Alpine Borane), can lead to the formation of one enantiomer in excess wikipedia.org.

Catalytic Asymmetric Reduction: This is often the preferred method due to the use of only a catalytic amount of the chiral inductor.

Oxazaborolidine Catalysts (Corey-Bakshi-Shibata Reduction): Chiral oxazaborolidine catalysts, used in conjunction with a stoichiometric reducing agent like borane or catecholborane, are highly effective for the enantioselective reduction of ketones wikipedia.org.

Transition Metal Catalysts: Chiral ruthenium, rhodium, or iridium complexes with chiral ligands can catalyze the asymmetric transfer hydrogenation of ketones from a hydrogen source like isopropanol or formic acid, or direct hydrogenation with H₂ gas, to produce chiral alcohols with high enantiomeric excess wikipedia.org.

Biocatalysis: Enzymes, such as ketone reductases from various microorganisms, can exhibit excellent enantioselectivity in the reduction of prochiral ketones nih.gov. This approach is often considered a "green" alternative to traditional chemical methods.

The choice of method for stereoselective synthesis will depend on the desired enantiomeric purity, the scale of the reaction, and the availability of the chiral catalysts or reagents.

Chemical Reactivity and Mechanistic Investigations of 1 4 Methoxyphenyl 2 Phenoxyethanol

Oxidative Cleavage Reactions

Oxidative processes are a primary focus in the breakdown of β-O-4 linkages, the most abundant bond type in lignin (B12514952). These reactions can be tailored to selectively cleave specific bonds, leading to valuable aromatic monomers.

Mechanisms of Cα-Cβ Bond Cleavage

The cleavage of the Cα-Cβ bond in 1-(4-methoxyphenyl)-2-phenoxyethanol and similar β-O-4 model compounds is a key step in many oxidative depolymerization pathways. This reaction is often facilitated by the initial oxidation of the Cα-hydroxyl group to a ketone. mdpi.comresearchgate.netuky.edu This initial oxidation significantly weakens the adjacent Cα-Cβ bond, making it more susceptible to cleavage.

Mechanisms of β-O-4 Ether Bond Cleavage

The β-O-4 ether bond is a primary target for lignin depolymerization. Its cleavage can proceed through several mechanisms depending on the reaction conditions. One common pathway involves the initial oxidation of the Cα-hydroxyl group. mdpi.comrsc.org This oxidation lowers the bond dissociation energy of the β-O-4 ether linkage, facilitating its subsequent cleavage. mdpi.com For instance, the bond dissociation enthalpy of a β-O-4 ether bond can decrease significantly after the oxidation of the alcohol to a ketone, making the fragmentation of the resulting β-O-4 ketone much easier. mdpi.com

Another proposed mechanism, particularly under non-oxidative conditions with catalysts like NiMo sulfide, involves a dehydroxylation–hydrogenation strategy. rsc.org This pathway begins with the dehydroxylation of the Cα-OH group to form a radical intermediate, which in turn dramatically lowers the bond dissociation energy of the Cβ-O bond, promoting its cleavage. rsc.org Acid-catalyzed mechanisms are also prevalent, where protonation of the hydroxyl group leads to the formation of a benzyl (B1604629) carbocation, which is a key intermediate in the cleavage of the β-O-4 bond. researchgate.net

Catalytic Systems in Oxidation (e.g., Vanadium, Copper, Polyoxometalates, TEMPO)

A variety of catalytic systems have been developed to enhance the efficiency and selectivity of the oxidative cleavage of this compound and related lignin model compounds.

Vanadium, Copper, and Silver: These transition metals have been employed in catalytic systems for the C-C bond cleavage of lignin model compounds. researchgate.net Copper-catalyzed aerobic oxidation, for example, can convert β-alkoxy alcohols into aldehydes. researchgate.net Silver-based catalysts are also known for their activity in the selective oxidation of alcohols. mdpi.com

Polyoxometalates (POMs): POMs are effective catalysts for the oxidation of lignin and its model compounds. They can facilitate the selective cleavage of C-C bonds, leading to the formation of valuable aromatic products.

TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy): TEMPO and its derivatives, such as HO-TEMPO, are highly efficient catalysts for the selective oxidation of alcohols. acs.org In mechanochemical systems, a HO-TEMPO/KBr/Oxone combination has been shown to selectively oxidize the benzylic hydroxyl group of non-phenolic β-O-4 model compounds. acs.org Radical trapping experiments using TEMPO have also been instrumental in elucidating reaction mechanisms, confirming the involvement of radical intermediates in processes like dehydroxylation–hydrogenation. rsc.org

The choice of catalyst can significantly influence the reaction pathway and product distribution. For example, photocatalytic systems using flavin-zinc(II)-cyclen complexes can effectively oxidize 4-methoxybenzyl alcohol to the corresponding aldehyde via a photoinduced electron transfer mechanism. nih.gov

Influence of Substituents on Oxidative Reactivity

Substituents on the aromatic rings of this compound can have a profound impact on its oxidative reactivity. The electronic properties of these substituents can alter the bond dissociation energies and the stability of reaction intermediates, thereby influencing the rate and selectivity of bond cleavage. nih.gov

A combined effect of substituents, such as a para-methoxy group on the aryl ring adjacent to Cα and the presence of a Cα-OH group, has been observed to significantly influence the selectivity of Cα-Cβ bond cleavage during electrochemical oxidation. researchgate.net Density Functional Theory (DFT) studies have shown that electron-withdrawing or electron-donating groups can modulate the reactivity of the lignin structure. The Hammett constant, a measure of the electronic effect of a substituent, has been correlated with the dissociation energy of the hydroxyl group, indicating that substituents influence the reactivity of the molecule. nih.gov

Reductive Transformations

Reductive processes offer an alternative to oxidation for the cleavage of β-O-4 ether linkages, often proceeding under milder conditions and leading to different product profiles.

Hydrogenolysis Pathways

Hydrogenolysis is a key reductive strategy for cleaving the C-O bonds in β-O-4 model compounds. This process typically involves a heterogeneous catalyst and a hydrogen source. Bimetallic nanoparticles, such as Pd-Ni supported on zirconia, have demonstrated high efficiency and selectivity in the hydrogenolysis of β-O-4 linkages. rsc.org

The reaction pathway for hydrogenolysis can vary. One proposed mechanism over a Ru/C catalyst suggests that the Cα-OH group can act as an internal hydrogen source. researchgate.net In other systems, an external source of hydrogen is used. The process often involves the cleavage of the C(sp3)-O bond in the alkyl phenyl ether moiety without significant reduction of the aromatic rings. researchgate.net The efficiency of hydrogenolysis can be influenced by the catalyst composition and the reaction conditions. For instance, Ru-Ni and Rh-Ni nanocatalysts have been shown to effectively cleave aryl ether C-O linkages in water. researchgate.net

Transfer Hydrogenation Mechanisms

The transfer hydrogenation of β-O-4 lignin model compounds, such as this compound, is a key reaction in catalytic conversion processes. In these reactions, a hydrogen donor provides the necessary hydrogen atoms to facilitate the cleavage of ether bonds and other functional group transformations.

Studies on the closely related compound 2-phenoxy-1-phenylethanol (B2873073) demonstrate that stainless steel can catalyze its decomposition, showcasing hydrogen transfer activity and stabilization of reaction intermediates. researchgate.net In this context, solvents like anhydrous ethanol (B145695) can act as both a solvent and a hydrogen donor. researchgate.net An active hydrogen-promoted reaction network has been proposed to explain these results. researchgate.net The efficiency of this cleavage can be significantly enhanced by co-catalysts, leading to high yields of desired products such as phenol (B47542) and acetophenone (B1666503). researchgate.net

Radical-Mediated Reactions

Generation and Role of Ketyl Radical Intermediates

Ketyl radicals are crucial reactive intermediates in the degradation of α-ether lignin model compounds like this compound. researchgate.netcapes.gov.brscispace.com These radicals are essentially anion radicals with the general structure R₂C−O•, formed by the one-electron reduction of a ketone. wikipedia.org The formation of ketyl radicals from carbonyl compounds represents a form of umpolung (reactivity inversion), turning the electrophilic carbonyl carbon into a nucleophilic radical center. scispace.com

In the context of lignin model compounds, the reaction of 1-phenyl-2-phenoxyethanol with thermally or photochemically generated radicals, such as tert-butoxyl radicals, leads to the formation of an intermediate ketyl radical. researchgate.netcapes.gov.br This process involves the abstraction of the hydroxyl hydrogen atom. The resulting ketyl radical is a key precursor to subsequent fragmentation and rearrangement reactions. capes.gov.br While strong reductants are often needed to generate ketyl radicals due to the high reduction potential of ketones, photochemical methods and proton-coupled electron transfer (PCET) strategies offer milder alternatives. scispace.comnih.gov

The stability and subsequent reaction pathways of the ketyl radical are influenced by the surrounding medium and the presence of other species. psu.edu For instance, the rate constant for the fragmentation of the ketyl radical derived from 1-phenyl-2-phenoxyethanol has been a subject of investigation, with data suggesting a rate constant on the order of 10 s⁻¹ at 298 K. capes.gov.br

Product Distribution in Radical-Induced Degradation

The degradation of 1-phenyl-2-phenoxyethanol, a model for this compound, initiated by radicals, yields a specific distribution of products depending on the reaction conditions.

At low conversion under an inert atmosphere, the primary product formed via the ketyl radical intermediate is the corresponding ketone, α-phenoxyacetophenone. researchgate.netcapes.gov.br However, the reaction landscape becomes more complex under other conditions. The intermediate radicals can undergo further reactions along several pathways, including cleavage, rearrangement, or over-hydrogenation. researchgate.net

One major pathway involves the splitting of the radical to form phenoxy radicals and phenylethanol. researchgate.net The phenoxy radicals can then be terminated by abstracting a hydrogen atom from the solvent or another molecule to form phenol. researchgate.net The 1-phenylethenol, an enol tautomer, can rearrange to the more stable ketone, acetophenone. researchgate.net

When the reactions are conducted in the presence of oxygen, a significant increase in the yield of the ketone product, α-phenoxyacetophenone, is observed. researchgate.netcapes.gov.br Under photochemical conditions, it has been demonstrated that acetophenone and phenol are formed as secondary products resulting from the photolysis of the initially formed α-phenoxyacetophenone. researchgate.netcapes.gov.br

The following table summarizes the products observed in the radical-induced degradation of the model compound 1-phenyl-2-phenoxyethanol.

| Precursor Compound | Initiating Species | Primary Product | Secondary Products | Reference |

| 1-phenyl-2-phenoxyethanol | tert-butoxyl radicals | α-phenoxyacetophenone | Acetophenone, Phenol | researchgate.netcapes.gov.br |

Biochemical and Environmental Degradation of 1 4 Methoxyphenyl 2 Phenoxyethanol

Enzymatic Biotransformations

The enzymatic degradation of 1-(4-methoxyphenyl)-2-phenoxyethanol involves the action of specific enzymes that can catalyze the cleavage of its ether linkage, a key step in its breakdown. Ligninolytic enzyme systems are particularly relevant in this context due to the structural analogy of the target compound to lignin (B12514952), a complex polymer found in plant cell walls.

Ligninolytic enzymes, primarily produced by white-rot fungi, are a group of extracellular enzymes that play a crucial role in the degradation of lignin. The main enzymes in this group are lignin peroxidase (LiP), manganese peroxidase (MnP), and laccase. nih.govresearchgate.net These enzymes have a broad substrate range and can act on a variety of compounds that are structurally related to lignin, including this compound. nih.govplos.org

The interaction between ligninolytic enzymes and their substrates is a complex process that relies on the generation of highly reactive radical species. plos.org For non-phenolic lignin model compounds, such as this compound, lignin peroxidase (LiP) is of particular importance. LiP, in the presence of hydrogen peroxide (H₂O₂), can oxidize these compounds by abstracting an electron, leading to the formation of a cation radical. nih.gov This initial oxidation step is critical for the subsequent cleavage of the ether bond.

The binding of substrates to ligninolytic enzymes is influenced by various interactions, with hydrophobic contacts playing a significant role in determining substrate specificity. researchgate.netplos.org The active site of the enzyme accommodates the substrate, facilitating the electron transfer process. The efficiency of this interaction and the subsequent degradation can be influenced by the specific characteristics of both the enzyme and the substrate.

Table 1: Key Ligninolytic Enzymes and their Role in the Degradation of Lignin-Related Compounds

| Enzyme | Cofactor/Mediator | General Mechanism | Relevance to this compound |

| Lignin Peroxidase (LiP) | H₂O₂ | One-electron oxidation of non-phenolic aromatic rings to form cation radicals. nih.gov | Directly applicable to the oxidation of the aromatic rings in the target compound, initiating ether bond cleavage. nih.gov |

| Manganese Peroxidase (MnP) | H₂O₂, Mn²⁺ | Oxidation of Mn²⁺ to Mn³⁺, which then acts as a diffusible oxidizer of phenolic compounds. | Indirectly relevant, as it primarily targets phenolic structures which may be downstream metabolites. |

| Laccase | O₂ | Oxidation of phenolic compounds and, with mediators, non-phenolic compounds. plos.org | Can contribute to the degradation of potential phenolic metabolites of this compound. |

The cleavage of the ether bond in this compound is a key step in its degradation. This reaction is often catalyzed by enzymes with specific mechanisms of action. The ether linkage in this compound is a β-O-4 aryl ether bond, which is the most common type of linkage in lignin. researchgate.net

Enzyme-catalyzed ether cleavage can proceed through different mechanisms, including SN1 and SN2 type reactions, often initiated by an acid-catalyzed protonation of the ether oxygen. wikipedia.org In the context of ligninolytic enzymes, the cleavage is typically initiated by the one-electron oxidation of the aromatic ring, as mentioned earlier. nih.gov This oxidation destabilizes the molecule and facilitates the cleavage of the Cα-Cβ bond, a common route for the degradation of diarylpropane lignin model compounds. nih.gov

Heme-thiolate peroxygenases, another class of fungal enzymes, are also known to catalyze the H₂O₂-dependent cleavage of ethers. nih.gov These enzymes are thought to function via a hydrogen abstraction and oxygen rebound mechanism, leading to the formation of a hemiacetal which then hydrolyzes. nih.gov While direct studies on this compound are limited, the principles of ether cleavage by these enzymatic systems are applicable. The specificity of the cleavage can be influenced by the electronic properties of the substituents on the aromatic rings.

Microbial Degradation Pathways

Microorganisms, including bacteria and fungi, are the primary drivers of the degradation of organic compounds in the environment. They can utilize a wide range of substances as sources of carbon and energy, breaking them down through various metabolic pathways. The degradation of this compound can occur under both aerobic and anaerobic conditions.

Under aerobic conditions, microorganisms utilize oxygen as the terminal electron acceptor in their metabolic processes. The aerobic biodegradation of aromatic compounds often involves the action of oxygenases, which incorporate one or both atoms of molecular oxygen into the substrate. This hydroxylation of the aromatic ring is a key initial step that prepares the molecule for ring cleavage.

For compounds like this compound, aerobic degradation would likely proceed through the initial cleavage of the ether bond, followed by the degradation of the resulting aromatic fragments. The degradation of 2-phenoxyethanol (B1175444), a related compound, has been shown to produce phenoxyacetic acid and 4-hydroxyphenoxyacetic acid as major metabolites in humans. nih.govresearchgate.net A similar initial oxidation followed by further degradation of the aromatic rings is expected in microbial systems. The degradation of bisphenol A, which shares some structural similarities, by a gram-negative aerobic bacterium has been shown to proceed through the formation of metabolites like 4-hydroxybenzoic acid and 4-hydroxyacetophenone. nih.gov

In the absence of oxygen, anaerobic microorganisms employ alternative electron acceptors such as nitrate, sulfate, or carbon dioxide. The anaerobic degradation of aromatic compounds is generally a slower process than aerobic degradation. nih.gov For halogenated aromatic compounds, reductive dehalogenation is often a critical initial step under anaerobic conditions. nih.gov

While this compound is not halogenated, the principles of anaerobic degradation of complex organic molecules can be applied. The initial cleavage of the ether bond would still be a necessary step. Following ether cleavage, the resulting aromatic compounds would be further degraded through pathways that typically involve the reduction of the aromatic ring prior to its cleavage. For some compounds, a sequential anaerobic-aerobic process can be effective, where the initial breakdown occurs under anaerobic conditions, followed by more rapid degradation of the intermediates under aerobic conditions. nih.gov

The identification of metabolites is crucial for elucidating the degradation pathways of a compound. For this compound, while specific microbial degradation studies are not widely available, the metabolites can be inferred from studies on related compounds.

The degradation of 2-phenoxyethanol in rats leads to the formation of phenoxyacetic acid and 4-hydroxyphenoxyacetic acid. nih.govresearchgate.net In a study on the degradation of 4-nonylphenol (B119669) by Sphingomonas xenophaga, metabolites such as 4-hydroxy-4-nonyl-cyclohexa-2,5-dienone and 2-(1-methyl-octyl)-benzene-1,4-diol were identified, indicating an initial ipso-hydroxylation of the phenolic ring. core.ac.uk

Based on these related studies, the following table outlines the potential metabolites that could be formed during the biological degradation of this compound.

Table 2: Potential Metabolites from the Biological Degradation of this compound

| Potential Metabolite | Precursor Moiety | Potential Formation Pathway |

| Anisaldehyde | 4-Methoxyphenyl group | Cleavage of the Cα-Cβ bond following oxidation. nih.gov |

| Phenoxyacetic acid | Phenoxyethanol (B1677644) group | Oxidation of the alcohol group to a carboxylic acid. nih.govresearchgate.net |

| 4-Hydroxyphenoxyacetic acid | Phenoxyethanol group | Hydroxylation of the phenyl ring of phenoxyacetic acid. nih.govresearchgate.net |

| 4-Methoxyphenol (B1676288) | 4-Methoxyphenyl group | Cleavage of the ether linkage. |

| Phenol (B47542) | Phenoxy group | Cleavage of the ether linkage. |

| 4-Hydroxybenzoic acid | 4-Methoxyphenyl group | Demethylation and oxidation of the side chain. nih.gov |

Analysis of this compound: A Review of Available Data

Currently, there is a notable absence of publicly available scientific literature and research data focusing specifically on the biochemical and environmental degradation of the chemical compound this compound. Extensive searches of scholarly databases, environmental agencies, and chemical informatics platforms have not yielded specific studies detailing its breakdown in environmental systems such as soil and water.

This lack of specific information means that no data tables or detailed research findings on the degradation pathways, half-life, or the influence of environmental factors (e.g., pH, temperature, microbial activity) for this compound can be provided at this time. The scientific community has not yet published research that would form the basis for a detailed discussion on its environmental fate.

While research exists for structurally related compounds, such as phenoxyethanol or other methoxyphenyl and phenoxy compounds, extrapolating this data to predict the behavior of this compound would be scientifically unsound. The specific arrangement of the methoxyphenyl and phenoxyethanol groups in this molecule will dictate its unique physicochemical properties and, consequently, its unique degradation profile. Without direct experimental evidence, any discussion of its environmental persistence or degradation would be purely speculative.

Further research, including laboratory and field studies, is required to elucidate the environmental behavior of this compound. Such studies would need to investigate its susceptibility to various degradation processes, including:

Biodegradation: Assessing the capability of microorganisms in soil and water to use the compound as a substrate and break it down.

Photodegradation: Determining if the compound is broken down by exposure to sunlight in aquatic or terrestrial environments.

Hydrolysis: Evaluating the rate at which the compound reacts with water under different pH conditions.

Until such research is conducted and published, a scientifically accurate and detailed account of the environmental degradation of this compound cannot be compiled.

Advanced Analytical and Computational Studies on 1 4 Methoxyphenyl 2 Phenoxyethanol

Spectroscopic Techniques in Mechanistic Elucidation

Spectroscopic techniques are fundamental to the structural analysis of 1-(4-methoxyphenyl)-2-phenoxyethanol and the products derived from its reactions. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly powerful tools for confirming molecular structures and identifying intermediates, providing empirical evidence for proposed reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the chemical environment of hydrogen atoms within the molecule. For this compound, specific chemical shifts and coupling patterns confirm the presence of the methoxy (B1213986) group, the distinct aromatic rings, and the protons on the aliphatic chain connecting them. In studies of reaction mechanisms, such as catalytic cleavage, NMR analysis of the product mixture allows for the unambiguous identification and quantification of resulting monomers like 4-methoxyphenol (B1676288) and acetophenone (B1666503) derivatives.

A representative ¹H-NMR spectrum for this compound in deuterated chloroform (B151607) (CDCl₃) provides characteristic signals that can be assigned to the molecule's protons. frontiersin.org

Interactive Data Table: ¹H NMR Spectral Data of this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (C₆H₅O-) | 6.94-6.99 | Multiplet | - |

| Aromatic (CH₃OC₆H₄-) | 7.28 | Quadruplet | 18.0, 6.0 |

| Methine (CH-OH) | 5.04-5.06 | Multiplet | - |

| Methylene (B1212753) (CH₂O) | - | - | - |

| Methoxy (OCH₃) | 3.88 | Singlet | - |

Note: The exact chemical shifts for the methylene protons are not explicitly detailed in the provided spectrum but would be expected in the 4.0-4.5 ppm range. Data is based on a representative spectrum and may vary slightly based on experimental conditions. frontiersin.org

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to identify its fragmentation patterns. acs.org In mechanistic studies, GC-MS (Gas Chromatography-Mass Spectrometry) is invaluable for separating and identifying volatile products from reaction mixtures. The mass spectra of reaction products can confirm their identity by matching their molecular ion peaks and fragmentation patterns with known standards, thereby verifying the cleavage of the β-O-4 bond. For instance, after a catalytic reaction, the detection of molecular ions corresponding to phenol (B47542) and 4-methoxyphenethyl alcohol would confirm the cleavage of the C-O ether bond.

Quantum Chemical Calculations of Electronic Structure and Reaction Energetics

While direct quantum chemical calculations for this compound are not widely published, the methodologies are well-established through extensive studies on analogous β-O-4 lignin (B12514952) model compounds. frontiersin.orgnih.gov These computational approaches, particularly Density Functional Theory (DFT), provide profound insights into the molecule's electronic properties and the energy landscapes of its chemical transformations. nih.govnih.gov

Electronic Structure

DFT calculations are used to determine the ground-state electronic structure, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density. mdpi.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. For this compound, these calculations would reveal how the electron-donating methoxy group influences the electron density across the molecule, particularly at the reactive Cα and Cβ positions.

Reaction Energetics

A primary application of quantum chemistry in this context is the calculation of Bond Dissociation Energies (BDEs) for the key linkages within the molecule. rsc.org For this compound, the most important BDEs are those for the Cβ-O bond of the ether linkage and the Cα-Cβ bond. These values help predict which bond is most likely to break under thermal or catalytic stress.

Furthermore, DFT is used to map the entire potential energy surface of a reaction, such as acid- or base-catalyzed ether cleavage. frontiersin.orgnih.gov This involves calculating the energies of reactants, transition states, intermediates, and products. The resulting energy profile elucidates the reaction mechanism and determines the rate-limiting step by identifying the highest energy barrier. nih.gov

Interactive Data Table: Parameters from a Hypothetical DFT Study on this compound

| Calculated Parameter | Significance | Example from Analogous Systems (kcal/mol) |

| Cβ-O Bond Dissociation Energy | Energy required to homolytically cleave the ether bond. | ~65-70 |

| Cα-Cβ Bond Dissociation Energy | Energy required to cleave the main carbon-carbon bond. | ~80-85 |

| Activation Energy (Ether Cleavage) | The energy barrier for the rate-limiting step of the reaction. | ~10-25 (catalyzed) |

| Reaction Enthalpy (ΔH) | The overall energy change of the reaction (exothermic/endothermic). | Varies with mechanism |

Note: The values are illustrative and based on published DFT studies of similar, non-methoxylated β-O-4 model compounds. acs.orgrsc.org The actual values for this compound would require a specific computational study.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and flexibility of this compound are critical to its reactivity. Conformational analysis, performed using computational methods, explores the different spatial arrangements (conformers) of the molecule and their relative energies. mdpi.com

The molecule possesses several rotatable single bonds, leading to a complex conformational landscape. The most significant rotations occur around the Cα-Cβ bond and the C-O ether bonds. The relative orientation of the two aromatic rings and the positions of the hydroxyl and methoxy groups are determined by a delicate balance of steric hindrance and intramolecular interactions.

Key Dihedral Angles for Analysis

Computational scans of the potential energy surface as a function of key dihedral angles can identify the most stable, low-energy conformers.

Interactive Data Table: Key Dihedral Angles in this compound

| Dihedral Angle | Atoms Involved | Significance |

| τ₁ | C(aromatic)-Cα-Cβ-O | Defines the orientation of the phenoxy group relative to the methoxyphenyl group. |

| τ₂ | H-O-Cα-Cβ | Describes the orientation of the hydroxyl group. |

| τ₃ | Cα-O-C(aromatic)-C(aromatic) | Governs the rotation of the phenoxy group. |

Intramolecular Hydrogen Bonding

A crucial intramolecular interaction in this molecule is the potential for hydrogen bonding between the hydroxyl group proton (donor) and the ether oxygen atom (acceptor). This interaction can significantly stabilize certain conformers, restricting the molecule's flexibility and potentially influencing its reactivity by altering the electron density and accessibility of the ether linkage. Computational models can precisely calculate the distance and angle of this hydrogen bond and its stabilization energy.

Molecular Modeling of Reaction Dynamics

While static quantum chemical calculations provide information about stationary points on a potential energy surface, molecular dynamics (MD) simulations offer a way to study the time-evolution of the system. rsc.org This is particularly important for understanding how a molecule like this compound behaves in a realistic environment, such as in a solvent or near a catalytic surface.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

For complex reactive systems, a hybrid QM/MM approach is often employed. In this method, the chemically active region—for instance, the β-O-4 linkage and the catalyst—is treated with a high-level quantum mechanics method, while the surrounding environment (e.g., solvent molecules) is treated with a less computationally expensive molecular mechanics force field.

This approach allows for the simulation of reaction dynamics, providing insights that cannot be obtained from static models:

Solvent Effects: MD simulations can explicitly model the role of solvent molecules in stabilizing transition states or intermediates through hydrogen bonding or other intermolecular forces.

Dynamic Trajectories: Instead of just a single reaction pathway, MD simulations can explore multiple possible reaction trajectories, providing a more complete picture of the reaction mechanism. chemrxiv.org

Enzyme and Surface Catalysis: When studying catalytic degradation, MD simulations can model the docking of the molecule to a catalyst's active site and the dynamic process of bond cleavage.

By simulating the motion of atoms over time, molecular modeling of reaction dynamics provides a bridge between theoretical calculations and experimental observations, offering a more complete understanding of the chemical processes governing the transformation of this compound.

Research Applications and Future Directions in Lignin Valorization

Contribution to Understanding Lignin (B12514952) Depolymerization Processes

The cleavage of the β-O-4 aryl ether bond is a critical step in lignin depolymerization. mdpi.com The use of model compounds like 1-(4-Methoxyphenyl)-2-phenoxyethanol and its analogues, such as 2-phenoxy-1-phenylethanol (B2873073), allows researchers to investigate reaction pathways and mechanisms in a controlled manner, which is difficult with complex native lignin. acs.orgresearchgate.net

Research has elucidated several pathways for β-O-4 bond cleavage, including catalytic hydrogenolysis, enzymatic reactions, and acid-catalyzed hydrolysis. In catalytic systems, such as with a Palladium (Pd) catalyst, a proposed mechanism involves the initial dehydrogenation of the alcohol group at the α-carbon to form a ketone intermediate (2-phenoxy-1-phenylethanone). acs.org This is followed by further dehydrogenation and subsequent C-O ether bond cleavage, ultimately yielding monomeric aromatic products like phenol (B47542) and acetophenone (B1666503). acs.org Similarly, studies using Ruthenium on carbon (Ru/C) catalysts have shown that the aliphatic hydroxyl group in the lignin structure can act as an internal hydrogen source for the hydrogenolysis of the Cβ-O bond, potentially eliminating the need for high-pressure external H₂. researchgate.net

Enzymatic systems also offer a highly specific route for cleaving the β-O-4 linkage. For example, a cascade reaction involving enzymes from the bacterium Sphingobium sp. SYK-6 has been demonstrated. rsc.org This multi-step process involves an NAD+-dependent C-α dehydrogenase (like LigD), a β-etherase (like LigE and LigF), and a glutathione-dependent lyase (LigG) to achieve complete conversion of a model compound into products like guaiacol (B22219). rsc.orgornl.gov

Acid-catalyzed methods have also been explored, where acids promote the hydrolysis of ether bonds. acs.orgnih.gov Studies using metal chlorides like FeCl₃, CuCl₂, and AlCl₃ in ionic liquids have shown effective cleavage of the β-O-4 bond in model compounds, with the catalytic activity linked to the in-situ formation of hydrochloric acid. acs.org

Table 1: Research Findings on the Depolymerization of β-O-4 Lignin Model Compounds

| Depolymerization Method | Catalyst/Enzyme System | Model Compound(s) | Key Findings & Products | Reference(s) |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | Palladium on carbon (Pd/C) | 2-phenoxy-1-phenylethanol | Proposes a reaction pathway involving dehydrogenation to a ketone intermediate, followed by C-O bond cleavage to yield acetophenone and phenol. | acs.org |

| Catalytic Hydrogenolysis | Ruthenium on carbon (Ru/C) | 2-phenoxy-1-phenylethanol | Demonstrated that the internal hydrogen from the Cα-hydroxyl group can serve as the hydrogen source for β-O-4 bond cleavage. | researchgate.net |

| Enzymatic Cleavage | LigD, LigE, LigF, LigG enzymes from Sphingobium sp. SYK-6 | Guaiacylglycerol-β-guaiacyl ether (GGE) | Achieved 100% conversion of the model compound to guaiacol and 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one in under 2 hours. | rsc.org |

| Acid-Catalyzed Hydrolysis | AlCl₃ in [BMIM]Cl (ionic liquid) | Guaiacylglycerol-β-guaiacyl ether (GG), Veratrylglycerol-β-guaiacyl ether (VG) | Achieved ~80% β-O-4 bond hydrolysis for GG and ~75% for VG, liberating guaiacol. Catalytic activity is associated with in-situ generated HCl. | acs.org |

| Surface Decomposition | Platinum (Pt(111) surface) | 2-phenoxyethanol (B1175444) | Under ultra-high vacuum, decomposition primarily yields benzene, hydrogen, and carbon monoxide, with phenoxy as a key surface intermediate. | escholarship.org |

Design and Evaluation of Novel Catalysts for Lignin Conversion

The development of efficient and selective catalysts is paramount for the economic viability of lignin valorization. researchgate.net The compound this compound and similar β-O-4 model compounds are indispensable tools for the rational design and evaluation of new catalytic systems. researchgate.net By using these simplified substrates, researchers can systematically assess catalyst performance, including activity, selectivity, and stability, while minimizing the complexities associated with real lignin feedstock. researchgate.net

A wide array of catalysts has been tested for the cleavage of the β-O-4 bond. researchgate.net These include noble metals like Pd/C and Pt/γ-Al₂O₃, as well as more abundant, less expensive metals such as nickel (Ni) and copper (Cu). researchgate.net For instance, Ni-based catalysts supported on various metal phosphates (e.g., Ni/ZrP) have been developed and tested for the hydrodeoxygenation (HDO) of lignin-derived molecules. researchgate.net These studies demonstrate that factors like the size of the metal particles, the specific surface area of the support, and the acidity of the catalyst are crucial for high conversion rates and selectivity towards desired products like 2-methoxy-4-methylphenol (B1669609). researchgate.net

The catalyst support and its interaction with the active metal phase also play a significant role. For example, homemade Ru/C catalysts were found to exhibit higher catalytic activity for the cleavage of the β-O-4 ether bond compared to a commercial equivalent, highlighting the importance of preparation methods. researchgate.net Furthermore, the combination of a metal catalyst with an acid co-catalyst, such as a rhodium complex with scandium triflate, has been shown to effectively convert both lignin model compounds and real poplar lignin, demonstrating complete cleavage of β-O-4 linkages. semanticscholar.org The use of model compounds allows for the detailed study of these synergistic effects and the optimization of reaction conditions for maximizing the yield of valuable aromatic monomers. researchgate.netsemanticscholar.org

Table 2: Evaluation of Catalysts for the Conversion of Lignin Model Compounds

| Catalyst System | Model Compound(s) | Reaction Type | Key Performance Metrics | Reference(s) |

|---|---|---|---|---|

| Ru/C | 2-phenoxy-1-phenylethanol | Hydrogenolysis (self-hydrogen) | High catalytic activity for β-O-4 bond cleavage using internal hydrogen source. | researchgate.net |

| Pd(111) Surface | 2-phenoxy-1-phenylethanol | Catalytic Cleavage | Cleavage of the C-O ether bond proceeds via a ketone intermediate. | acs.org |

| Ni/ZrP | Vanillin (B372448) | Hydrodeoxygenation (HDO) | 97.25% vanillin conversion with 88.39% yield of 2-methoxy-4-methylphenol under mild conditions (220 °C, 0.5 MPa H₂). | researchgate.net |

| FeCl₃, CuCl₂, AlCl₃ | Guaiacylglycerol-β-guaiacyl ether (GG) | Hydrolytic Cleavage | Effective catalytic cleavage of the β-O-4 bond in an ionic liquid medium. AlCl₃ showed the highest activity with ~80% bond hydrolysis. | acs.org |

| [Rh(cod)Cl]₂ / dppp (B1165662) / Sc(OTf)₃ | Poplar Dioxasolv Lignin | Hydrogenolysis | Complete conversion of β-O-4 linkages in real lignin, demonstrating catalyst effectiveness beyond simple models. | semanticscholar.org |

Implications for Sustainable Biorefinery Development

By providing a clear understanding of the chemical reactions needed to break down lignin's most common linkage, studies on model compounds inform the design of more efficient "lignin-first" biorefinery concepts. nih.gov These approaches aim to deconstruct biomass in a way that preserves the value of the lignin fraction, allowing it to be converted into high-value aromatic chemicals. nih.govnih.gov For example, preventing the condensation of lignin during extraction, a process that can be studied and optimized using model compounds, is critical for achieving high monomer yields in subsequent catalytic conversion steps. nih.gov

The development of robust and cost-effective catalysts, guided by research on model compounds, is essential for implementing these processes at an industrial scale. frontiersin.org Moving from precious metal catalysts to systems based on more abundant elements like nickel and copper, or developing efficient enzymatic and mild chemical methods, addresses economic and sustainability challenges. researchgate.netmdpi.com Ultimately, the insights gained from this compound help pave the way for smart, integrated biorefineries that minimize waste, reduce reliance on fossil fuels, and create a circular bioeconomy by transforming all fractions of biomass into valuable products. biofueljournal.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Methoxyphenyl)-2-phenoxyethanol, and what experimental conditions optimize yield?

- Methodological Answer :

- Route 1 : Condensation of 4-methoxyphenethyl alcohol with phenoxyacetyl chloride in anhydrous dichloromethane, catalyzed by triethylamine (TEA) at 0–5°C. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields ~65–75% purity. Monitor reaction progress via TLC (Rf ~0.4 in 7:3 hexane:EtOAc) .

- Route 2 : Friedel-Crafts alkylation of 4-methoxyphenol with styrene oxide in the presence of BF₃·Et₂O. Reaction at 60°C for 12 hours in dry toluene, followed by aqueous workup and recrystallization (ethanol/water), achieves ~60% yield. Confirm product via <sup>1</sup>H NMR: δ 6.8–7.3 ppm (aromatic protons), δ 4.1–4.3 ppm (methylene adjacent to ether oxygen) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include aromatic protons (δ 6.8–7.3 ppm, integrating for 9H), methoxy singlet (δ 3.8 ppm), and ether-linked methylene (δ 4.1–4.3 ppm). <sup>13</sup>C NMR should show quaternary carbons at ~158 ppm (ether linkage) and 55 ppm (methoxy) .

- IR Spectroscopy : Confirm ether (C-O-C stretch at 1240–1250 cm⁻¹) and methoxy (2830–2950 cm⁻¹) groups. Absence of OH stretches (~3200–3600 cm⁻¹) verifies successful etherification .

- Mass Spectrometry : ESI-MS expected at m/z 258.3 [M+H]<sup>+</sup> (C₁₅H₁₆O₃). Fragmentation peaks at m/z 121 (phenoxy fragment) and 137 (4-methoxyphenyl fragment) confirm structural motifs .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Systematic SAR Analysis : Compare derivatives with modified substituents (e.g., halogenation at the phenyl ring or substitution of the methoxy group). For example, replace methoxy with ethoxy to assess steric/electronic effects on antimicrobial activity. Use in vitro assays (e.g., MIC against S. aureus) with standardized protocols .

- Meta-Analysis of Published Data : Cross-reference studies for consistency in assay conditions (e.g., solvent/DMSO concentration, cell line viability). Discrepancies in IC₅₀ values may arise from differences in cell permeability or metabolite interference .

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts optimize enantiomeric excess (ee)?

- Methodological Answer :

- Biocatalytic Reduction : Use immobilized Rhodococcus sp. cells in phosphate buffer (pH 7.0) to reduce prochiral ketone precursors. Optimize temperature (30–35°C) and cofactor (NADPH) regeneration for >90% ee. Monitor ee via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 95:5) .

- Asymmetric Organocatalysis : Employ Jacobsen’s thiourea catalyst (10 mol%) in toluene at -20°C for kinetic resolution. Reaction time (48–72 hours) and catalyst loading critically influence ee (up to 85%) .

Q. What computational methods predict the environmental degradation pathways of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model hydrolysis pathways. Identify transition states for ether cleavage under acidic (H₃O⁺-catalyzed) vs. alkaline (OH⁻-mediated) conditions. Predominant pathway: β-elimination in basic media, forming 4-methoxyphenol and vinyl phenyl ether .

- QSAR Modeling : Train models on EPA’s EPI Suite to estimate biodegradation half-life (t₁/₂). Input parameters include logP (~2.8) and molar refractivity. Predict moderate persistence (t₁/₂ ~30 days in soil) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.